Drospirenone 3,5,5'-Triol
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Overview
Description
Drospirenone 3,5,5’-Triol is a synthetic steroid with a complex molecular structure. It is a derivative of drospirenone, which is widely known for its use in oral contraceptives. The compound has a molecular formula of C24H36O4 and a molecular weight of 388.5 g/mol . It is characterized by its unique spiro structure, which contributes to its distinct chemical properties.
Mechanism of Action
- Its primary targets include:
Target of Action
Remember to consult official prescribing information for detailed safety considerations and cardiovascular risks associated with drospirenone use . If you have any further questions, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
Drospirenone 3,5,5’-Triol plays a significant role in biochemical reactions, particularly in the modulation of hormonal pathways. It interacts with several enzymes and proteins, including the progesterone receptor, androgen receptor, and mineralocorticoid receptor. These interactions are crucial for its progestogenic, anti-androgenic, and anti-mineralocorticoid activities. For instance, drospirenone 3,5,5’-Triol binds to the progesterone receptor, mimicking the effects of natural progesterone, which is essential for maintaining pregnancy and regulating the menstrual cycle . Additionally, its interaction with the androgen receptor inhibits androgenic activities, making it useful in conditions like acne and hirsutism .
Cellular Effects
Drospirenone 3,5,5’-Triol exerts various effects on different cell types and cellular processes. In endometrial cells, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to decrease the levels of plasminogen activator inhibitor-1 and tissue plasminogen activator in human endometrial endothelial cells, which are crucial for maintaining vascular integrity and hemostasis . Furthermore, drospirenone 3,5,5’-Triol affects the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival .
Molecular Mechanism
The molecular mechanism of drospirenone 3,5,5’-Triol involves its binding interactions with various biomolecules. It acts as an agonist at the progesterone receptor, leading to the activation of downstream signaling pathways that regulate gene expression and cellular functions . Additionally, it inhibits the androgen receptor, preventing the transcription of androgen-responsive genes . Drospirenone 3,5,5’-Triol also exhibits anti-mineralocorticoid activity by antagonizing the mineralocorticoid receptor, which helps in reducing water retention and maintaining electrolyte balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of drospirenone 3,5,5’-Triol have been observed to change over time. The compound is relatively stable, with minimal degradation under standard storage conditions . Long-term studies have shown that drospirenone 3,5,5’-Triol maintains its biological activity over extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of drospirenone 3,5,5’-Triol vary with different dosages in animal models. At low doses, it effectively inhibits ovulation and supports pregnancy maintenance in rats . At higher doses, it may exhibit toxic effects, such as liver enzyme elevation and changes in lipid metabolism . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
Drospirenone 3,5,5’-Triol is metabolized primarily in the liver, involving enzymes such as cytochrome P450 3A4. The major metabolites include the acid form of drospirenone and 4,5-dihydro-drospirenone-3-sulfate . These metabolites are excreted via the urine and feces, with minimal pharmacological activity . The metabolic pathways of drospirenone 3,5,5’-Triol are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, drospirenone 3,5,5’-Triol is transported and distributed through various mechanisms. It binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . The compound is also taken up by cells via specific transporters, ensuring its intracellular localization and accumulation . These transport and distribution mechanisms are essential for its therapeutic efficacy and safety.
Subcellular Localization
Drospirenone 3,5,5’-Triol is localized in specific subcellular compartments, including the nucleus and cytoplasm. Its nuclear localization is mediated by targeting signals that direct it to the progesterone receptor, where it exerts its genomic effects . Additionally, post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity . Understanding the subcellular localization of drospirenone 3,5,5’-Triol is vital for elucidating its precise mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Drospirenone 3,5,5’-Triol typically involves multiple steps, starting from 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The process includes oxidation and other chemical transformations to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of Drospirenone 3,5,5’-Triol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Drospirenone 3,5,5’-Triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Drospirenone 3,5,5’-Triol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in contraceptive formulations and hormone replacement therapies.
Industry: Utilized in the production of pharmaceutical compounds and as an intermediate in chemical synthesis
Comparison with Similar Compounds
Drospirenone: The parent compound, widely used in oral contraceptives.
Ethinylestradiol: Often combined with drospirenone in contraceptive formulations.
Estetrol: A natural estrogen with lower estrogenicity, used in combination with drospirenone for contraceptive purposes
Uniqueness: Drospirenone 3,5,5’-Triol is unique due to its specific spiro structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties. Its ability to act as a progestin with antiandrogenic and antimineralocorticoid effects sets it apart from other similar compounds .
Properties
IUPAC Name |
(1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',5,7-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h12-20,25-27H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVUYESNBMHRRM-RXQUABEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.